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Compound of Interest

Compound Name:
8-(4-

(Trifluoromethyl)anilino)quercetin

Cat. No.: B15564504 Get Quote

DISCLAIMER: Initial research on the topic "8-(4-(Trifluoromethyl)anilino)quercetin" did not

yield specific results for a compound with an anilino group. However, a closely related and well-

documented synthetic derivative, 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin (TFQ),

has demonstrated significant potential as an anticancer agent. This guide will focus on the

available data for TFQ.

Introduction
Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, has long been

recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory,

and anticancer activities[1][2]. However, its clinical application has been hampered by poor

bioavailability and unclear mechanisms of action[1][3]. To enhance its therapeutic potential,

chemical modifications of the quercetin scaffold have been explored. One such modification,

the synthesis of 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin (TFQ), has shown

promise in inhibiting the growth of cancer cells, particularly in bladder cancer[1][3][4][5]. This

technical guide provides an in-depth overview of the synthesis, anticancer activity, and

mechanism of action of TFQ.

Synthesis of 8-trifluoromethyl-3,5,7,3′,4′-O-
pentamethyl-quercetin (TFQ)
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The synthesis of TFQ is a multi-step process starting from the naturally available quercetin.

The introduction of a trifluoromethyl group at the 8-position and the methylation of the hydroxyl

groups are key modifications aimed at improving the compound's bioactivity[1][5].

Experimental Protocol: Synthesis of TFQ
The synthesis involves the following key steps[1][5]:

Pentamethylation of Quercetin: Quercetin is first reacted with an alkylating agent, such as

iodomethane, in the presence of a base like anhydrous potassium carbonate in a suitable

solvent like acetone. This step protects the hydroxyl groups by converting them to methoxy

groups, yielding 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one.

Iodination: The pentamethylated quercetin is then iodinated at the 8-position using iodine

monochloride (ICl) in a solvent mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.

Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group. This

is achieved by reacting the 8-iodo-pentamethyl-quercetin with a trifluoromethylating agent,

such as methyl fluorosulfonyldifluoroacetate (FSO2CF2CO2Me), in the presence of a

copper(I) iodide catalyst and hexamethylphosphoramide (HMPA) in anhydrous

dimethylformamide (DMF) under an inert atmosphere.

The final product, TFQ, is then purified using techniques like column chromatography and

preparative high-performance liquid chromatography (HPLC)[1][5]. The structure is confirmed

by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[1][3][4][5].

Anticancer Activity of TFQ
In vitro studies have demonstrated that TFQ exhibits more potent cytotoxic effects against

various bladder cancer cell lines compared to the parent compound, quercetin.

Quantitative Data: Cytotoxicity of TFQ
The half-maximal inhibitory concentration (IC50) values of TFQ and quercetin against different

bladder cancer cell lines are summarized in the table below.
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Cell Line Compound IC50 (μM)

MB49 (murine bladder cancer) TFQ 44.69

Quercetin 72.45

UMUC3 (human bladder

cancer)
TFQ 72.65

Quercetin 94.69

T24 (human bladder cancer) TFQ 100.46

Quercetin 118.91

Data sourced from a study on

bladder cancer cells[1].

Notably, TFQ showed significantly less cytotoxic effect on normal porcine bladder epithelial

cells (PEBC) compared to quercetin, suggesting a degree of selectivity for cancer cells[1][3][4]

[5].

Experimental Protocol: Cell Viability (MTT) Assay
The cytotoxic effects of TFQ are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay[1].

Cell Seeding: Cancer cells are seeded in 96-well plates at an optimized density (e.g., 6 ×

10^3 cells per well) and allowed to adhere for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of TFQ or

quercetin (e.g., 0, 5, 10, 20, 40, 80, 160 μM) for a specified duration, typically 48 hours.

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates

are incubated to allow for the formation of formazan crystals by viable cells.

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent

(e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate

reader. The IC50 values are then calculated from the dose-response curves.
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Mechanism of Action: Targeting the AMPK/mTOR
Signaling Pathway
The anticancer effects of TFQ are attributed to its ability to modulate the AMP-activated protein

kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways, which are

crucial for cancer cell metabolism, growth, and survival[1][3][4][5].

TFQ has been shown to be a more potent activator of AMPK compared to quercetin. The

activation of AMPK leads to the downstream inhibition of the mTOR pathway[1][3][4][5]. This

inactivation of mTOR signaling is observed through the dephosphorylation of mTOR and its

downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1)[1][3][4].

Signaling Pathway Diagram
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Caption: TFQ activates AMPK, which in turn inhibits the mTOR signaling pathway, leading to

decreased cell proliferation and induction of apoptosis.

Experimental Protocol: Western Blot Analysis
To investigate the effects of TFQ on signaling pathways, western blotting is performed[1].

Cell Lysis: Bladder cancer cells are treated with different concentrations of TFQ or quercetin

for a specified time (e.g., 2 hours). After treatment, the cells are lysed to extract total

proteins.

Protein Quantification: The concentration of the extracted proteins is determined using a

protein assay, such as the Bradford assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the proteins of interest (e.g., p-AMPK, total AMPK, p-mTOR, total mTOR, p-

p70S6K, p-4EBP1, and β-actin as a loading control).

Detection: After washing, the membrane is incubated with a secondary antibody conjugated

to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a

chemiluminescence detection system.

Induction of Apoptosis
TFQ has been shown to induce apoptosis, or programmed cell death, in bladder cancer cells in

a dose-dependent manner[1].

Quantitative Data: Apoptosis Induction by TFQ
The percentage of apoptotic cells in different bladder cancer cell lines after treatment with TFQ

for 24 hours is presented below.
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Cell Line TFQ Concentration (μM) Apoptotic Cells (%)

MB49 0 7.6

160 49.8

UMUC3 0 11.0

160 29.6

T24 0 9.6

160 20.5

Data sourced from a study on

bladder cancer cells[1].

Experimental Protocol: Apoptosis Assay (Annexin V/PI
Staining)
The induction of apoptosis is commonly assessed by flow cytometry using Annexin V and

propidium iodide (PI) staining[1][4].

Cell Treatment: Bladder cancer cells are treated with various concentrations of TFQ (e.g., 0,

40, 80, 160 μM) for 24 hours.

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and

then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and PI

according to the manufacturer's protocol.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are considered late apoptotic or necrotic.

Experimental Workflow Diagram
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Caption: Workflow for assessing TFQ-induced apoptosis using Annexin V/PI staining and flow

cytometry.

Conclusion
The synthetic quercetin derivative, 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin (TFQ),

demonstrates enhanced anticancer activity compared to its parent compound, quercetin,

particularly in bladder cancer models. Its mechanism of action involves the potent activation of

the AMPK signaling pathway and subsequent inhibition of mTOR signaling, leading to

decreased cell proliferation and the induction of apoptosis. These findings suggest that TFQ
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could be a promising therapeutic agent for the treatment of bladder cancer, warranting further

investigation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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